molecular formula C28H28N2O4S B281381 4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B281381
M. Wt: 488.6 g/mol
InChI Key: UVHBDBMSUVNDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a tert-butylbenzenesulfonyl group, a tricyclic oxatricyclo structure, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-tert-butylbenzenesulfonyl chloride, which can be achieved by reacting 4-tert-butylbenzenesulfonyl chloride with appropriate reagents under controlled conditions . The next step involves the formation of the oxatricyclo structure, which can be synthesized through a series of cyclization reactions. Finally, the pyridine carboxamide moiety is introduced through a coupling reaction with the appropriate pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process. The specific conditions and reagents used in industrial production may vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives with different properties.

Scientific Research Applications

4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specialized properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The oxatricyclo structure may provide additional binding interactions, enhancing the compound’s specificity and potency. The pyridine carboxamide moiety can further modulate the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C28H28N2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

N-(4-tert-butylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C28H28N2O4S/c1-28(2,3)20-8-11-22(12-9-20)35(32,33)30(27(31)19-14-16-29-17-15-19)21-10-13-26-24(18-21)23-6-4-5-7-25(23)34-26/h8-18H,4-7H2,1-3H3

InChI Key

UVHBDBMSUVNDMS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5

Origin of Product

United States

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